molecular formula C4H5FN2O2S2 B11771456 5-Thiazolesulfonylfluoride, 2-amino-4-methyl- CAS No. 2196-72-7

5-Thiazolesulfonylfluoride, 2-amino-4-methyl-

Cat. No.: B11771456
CAS No.: 2196-72-7
M. Wt: 196.2 g/mol
InChI Key: CFASUPGECVZBKV-UHFFFAOYSA-N
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Description

2-Amino-4-methylthiazole-5-sulfonyl fluoride is a heterocyclic compound with the molecular formula C4H5FN2O2S2. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylthiazole-5-sulfonyl fluoride typically involves the reaction of 2-Amino-4-methylthiazole with sulfonyl fluoride. The reaction conditions often include the use of a suitable solvent and a base to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction .

Industrial Production Methods

Industrial production methods for 2-Amino-4-methylthiazole-5-sulfonyl fluoride are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the product’s quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylthiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and substituted thiazole derivatives.

Scientific Research Applications

2-Amino-4-methylthiazole-5-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-methylthiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylthiazole: Lacks the sulfonyl fluoride group but shares the thiazole ring structure.

    2-Amino-5-methylthiazole: Similar structure with a different substitution pattern on the thiazole ring.

    4-Methylthiazole-5-sulfonyl fluoride: Similar sulfonyl fluoride group but lacks the amino group.

Uniqueness

2-Amino-4-methylthiazole-5-sulfonyl fluoride is unique due to the presence of both the amino and sulfonyl fluoride groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

2196-72-7

Molecular Formula

C4H5FN2O2S2

Molecular Weight

196.2 g/mol

IUPAC Name

2-amino-4-methyl-1,3-thiazole-5-sulfonyl fluoride

InChI

InChI=1S/C4H5FN2O2S2/c1-2-3(11(5,8)9)10-4(6)7-2/h1H3,(H2,6,7)

InChI Key

CFASUPGECVZBKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)S(=O)(=O)F

Origin of Product

United States

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